molecular formula C14H18N4O3S B5404209 N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide

Cat. No. B5404209
M. Wt: 322.39 g/mol
InChI Key: JORFHRLQLDFSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cell survival.

Mechanism of Action

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 works by inhibiting the activity of IκB kinase (IKK), which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. Inhibition of IKK by N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent activation of target genes. N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 also inhibits the activity of other kinases, including Akt and JNK, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects
N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for IKK inhibition. N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 is also readily available and can be easily synthesized. However, N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 has some limitations, including its potential toxicity and off-target effects. N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 has been shown to induce oxidative stress and DNA damage, which may limit its therapeutic applications.

Future Directions

For N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 research include the development of more selective and potent inhibitors of IKK, the identification of biomarkers for patient selection, and the evaluation of N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 in clinical trials for various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 and to identify potential side effects and toxicity.

Synthesis Methods

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 can be synthesized through a multi-step process involving the reaction of 4-bromo-3-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal, followed by reduction with iron powder and treatment with 1H-imidazole-2-carboxylic acid. The final product is obtained through the reaction of the intermediate with N,N-dimethylsulfonamide.

Scientific Research Applications

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 can inhibit the activation of NF-κB pathway, which is involved in the regulation of various genes that promote cell survival, proliferation, and inflammation. Inhibition of NF-κB pathway by N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide 11-7082 has been shown to induce apoptosis in cancer cells and reduce inflammation in various animal models.

properties

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-3-(1H-imidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-18(2)22(20,21)9-8-17-14(19)12-5-3-4-11(10-12)13-15-6-7-16-13/h3-7,10H,8-9H2,1-2H3,(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORFHRLQLDFSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)C1=CC=CC(=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide

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